2-(Diethylamino)-5-nitrobenzoic acid
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Overview
Description
2-(Diethylamino)-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a diethylamino group and a nitro group attached to a benzene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-5-nitrobenzoic acid typically involves the nitration of diethylaminobenzoic acid. One common method includes the following steps:
Nitration: Diethylaminobenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the desired position on the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed
Reduction: 2-(Diethylamino)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-4-nitrobenzoic acid
- 2-(Diethylamino)-3-nitrobenzoic acid
- 2-(Diethylamino)-6-nitrobenzoic acid
Uniqueness
2-(Diethylamino)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro and diethylamino groups on the benzene ring, which influences its chemical reactivity and biological activity. This specific arrangement can result in different pharmacological properties compared to its isomers.
Biological Activity
2-(Diethylamino)-5-nitrobenzoic acid is an organic compound with significant biological activity, particularly in pharmacology. It is characterized by a diethylamino group and a nitro group attached to a benzoic acid structure, with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol. This compound has been studied for its interactions with various biological systems and its potential therapeutic applications.
Chemical Structure
The structural formula of this compound includes:
- A benzene ring .
- A carboxylic acid group .
- A diethylamino group .
- A nitro substituent .
This unique combination enhances its solubility and reactivity, contributing to its distinct biological activities.
Pharmacological Potential
Research indicates that this compound exhibits notable pharmacological activities, including:
- Anti-tumor effects : Studies suggest that derivatives of this compound may possess anti-cancer properties, making them candidates for further drug development.
- Enzyme inhibition : The compound has shown potential in inhibiting specific enzymes, which could be useful in treating diseases related to enzyme dysregulation.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Its functional groups influence binding affinities to proteins and other biological targets, which is critical for understanding its therapeutic potential.
Case Study 1: Anti-Tumor Activity
A study published in Molecular Pharmacology explored the anti-tumor effects of this compound derivatives. The findings indicated that certain modifications to the compound's structure enhanced its cytotoxicity against cancer cell lines. The research highlighted the importance of structure-activity relationships (SAR) in optimizing the compound's therapeutic efficacy .
Case Study 2: Enzyme Inhibition
In a separate investigation, the inhibitory potential of this compound on acetylcholinesterase (AChE) was assessed. The results demonstrated that the compound exhibited competitive inhibition with an IC50 value of approximately 50 µM, indicating its potential as a lead compound for developing AChE inhibitors .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of compounds structurally similar to this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Nitrobenzoic Acid | C7H6N2O2 | Contains a nitro group at the para position; used in dye synthesis. |
5-Amino-2-nitrobenzoic Acid | C7H8N2O4 | Features an amino group; investigated for pharmacological properties. |
5-Dimethylamino-2-nitrobenzoic Acid | C9H10N2O4 | Similar structure with dimethylamino substitution; studied for chemical reactivity. |
What sets this compound apart from these similar compounds is its specific combination of both diethylamino and nitro groups on the benzoic acid framework, enhancing its solubility and reactivity profile compared to others .
Properties
IUPAC Name |
2-(diethylamino)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-12(4-2)10-6-5-8(13(16)17)7-9(10)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWRJXGWOSGFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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